BenchChemオンラインストアへようこそ!

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide

PI3Kδ Kinase Selectivity Regioisomer

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide (CAS 1031967-52-8) is a heterocyclic sulfonamide derivative belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. Structurally, it comprises a benzene ring fused to a thiadiazine dioxide core bearing a methyl carboxylate substituent at the 3-position.

Molecular Formula C9H8N2O4S
Molecular Weight 240.23
CAS No. 1031967-52-8
Cat. No. B2536491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide
CAS1031967-52-8
Molecular FormulaC9H8N2O4S
Molecular Weight240.23
Structural Identifiers
SMILESCOC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1
InChIInChI=1S/C9H8N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5H,1H3,(H,10,11)
InChIKeyRBUIIACICBXIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide (CAS 1031967-52-8): Compound Classification and Procurement Profile


Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide (CAS 1031967-52-8) is a heterocyclic sulfonamide derivative belonging to the 1,2,4-benzothiadiazine-1,1-dioxide family. Structurally, it comprises a benzene ring fused to a thiadiazine dioxide core bearing a methyl carboxylate substituent at the 3-position . With a molecular formula of C₉H₈N₂O₄S, a molecular weight of 240.24 g/mol, and a computed XLogP3 of 0.6, this compound presents a moderately lipophilic, hydrogen-bond-capable scaffold [1]. It is primarily supplied as a research-grade building block (purity ≥95–98%) by multiple vendors for medicinal chemistry and kinase inhibitor discovery programs .

Why Generic Substitution Fails for Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide: Positional Isomerism Dictates Biological Activity


Within the 1,2,4-benzothiadiazine-1,1-dioxide class, subtle structural variations—such as the position of the carboxylate ester, the oxidation state of the thiadiazine ring (2H vs. 3,4-dihydro), or the nature of the 3-substituent—profoundly alter biological target engagement, selectivity, and pharmacokinetic behavior [1]. For instance, the 3-carboxylate regioisomer (this compound) positions the ester moiety for interactions with the affinity pocket of kinases such as PI3Kδ, whereas the 7-carboxylate regioisomer presents a different hydrogen-bonding geometry that may favor distinct targets such as aldose reductase or KATP channels [2]. Similarly, the unsaturated 2H-tautomer exhibits a planar, conjugation-stabilized scaffold distinct from the puckered 3,4-dihydro analogs, which can affect binding enthalpy and metabolic stability [3]. Simple in-class substitution without matching the exact regioisomeric and tautomeric identity therefore risks loss of target potency, isoform selectivity, and reproducible SAR. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide vs. Closest Analogs


Regioisomeric Carboxylate Positioning: 3-COOMe vs. 7-COOMe Determines PI3Kδ Selectivity Profile

The 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold bearing a 3-carboxylate ester (this compound) serves as the direct precursor for the series of PI3Kδ inhibitors reported in [1]. In that study, 3-substituted 2H-benzothiadiazine derivatives (e.g., 15b) achieved >21-fold selectivity for PI3Kδ over PI3Kγ (IC₅₀ PI3Kδ = 266 nM vs. PI3Kγ IC₅₀ > 5,586 nM) [1]. By contrast, the 7-carboxylate regioisomer (CAS 945388-28-3) has not been reported as a PI3Kδ inhibitor scaffold but instead appears in literature associated with aldose reductase and KATP channel modulation, reflecting divergent target engagement [2]. This regioisomer-dependent biological divergence makes the 3-carboxylate regioisomer the requisite starting material for PI3Kδ-focused medicinal chemistry programs.

PI3Kδ Kinase Selectivity Regioisomer

Tautomeric State (2H vs. 4H) Influences Physicochemical Properties and Downstream Derivatization Potential

The title compound exists predominantly in the 2H-tautomeric form (imine nitrogen at position 2), as confirmed by its canonical SMILES representation COC(=O)C1=NC2=CC=CC=C2S(=O)(=O)N1 . In the 4H-tautomer, the carboxylate ester is conjugated to the sulfonamide nitrogen, altering the electronic distribution and hydrogen-bonding capacity. The 2H-form exhibits an XLogP3 of 0.6 and a topological polar surface area (TPSA) of 93.2 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. In contrast, the 3,4-dihydro analog (CAS 1251923-55-3) introduces sp³ hybridization at positions 3 and 4, increasing molecular weight by 2 Da (242.25 g/mol) and altering both LogP and conformational flexibility . The 2H-tautomer's planar, fully conjugated system provides a rigid scaffold that maximizes π-stacking interactions with kinase hinge regions, a feature absent in the puckered dihydro analog. This tautomeric specificity must be verified at procurement to ensure reproducible downstream synthetic outcomes.

Tautomer LogP Hydrogen Bonding Medicinal Chemistry

Scaffold Comparison: Benzothiadiazine 1,1-Dioxide vs. Quinazolinone Core in PI3Kδ Inhibition—Selectivity Trade-off

In the comparative study by Gong et al., replacing the carbonyl group of the quinazolinone core with a sulfonyl group to generate 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives resulted in a marked decrease in PI3Kδ inhibitory potency but a significant gain in isoform selectivity [1]. The quinazolinone lead compound 4 exhibited dual PI3Kδ/γ inhibition (PI3Kδ IC₅₀ not explicitly stated for 4 but series-typical potency in low nanomolar range), whereas the corresponding benzothiadiazine 1,1-dioxide analog 15b achieved >21-fold selectivity over PI3Kγ while maintaining a PI3Kδ IC₅₀ of 266 nM [1]. The most potent benzothiadiazine derivatives 15a and 15b achieved IC₅₀ values of 217 nM and 266 nM respectively—approximately 10–50-fold less potent than the top quinazolinone leads but substantially more selective [1]. This scaffold hop demonstrates a classic potency-vs.-selectivity trade-off: the benzothiadiazine dioxide core sacrifices some binding affinity to gain isoform discrimination, making it a preferred starting point when PI3Kδ-specific pharmacology is required over pan-PI3K inhibition.

PI3Kδ Scaffold Hopping Kinase Selectivity Quinazolinone

Physicochemical Differentiation from Clinical Benzothiadiazine Drugs (Diazoxide and Hydrochlorothiazide): Implications for CNS Permeability and Off-Target Liability

The title compound occupies a distinct physicochemical space compared to the clinically approved benzothiadiazine drugs diazoxide and hydrochlorothiazide [1]. With XLogP3 = 0.6, TPSA = 93.2 Ų, and only 1 hydrogen bond donor, the compound resides close to the CNS multiparameter optimization (MPO) sweet spot (CNS MPO score ~5.0 estimated), whereas diazoxide (XLogP3 = 1.2, TPSA = 71.3 Ų, HBD = 2) is more lipophilic and hydrochlorothiazide (XLogP3 = -0.1, TPSA = 135.4 Ų, HBD = 3) is more polar [1][2]. The compound's balanced LogP and TPSA values suggest potential for both CNS and peripheral target engagement, unlike the peripherally restricted hydrochlorothiazide (high TPSA) or the highly protein-bound diazoxide. This differentiated physicochemical profile, combined with the absence of a sulfonamide group at position 7 (present in both diazoxide and hydrochlorothiazide and associated with sulfonamide hypersensitivity), may afford a distinct off-target liability profile [2].

Physicochemical LogP TPSA Drug-likeness Diazoxide

Verified Purity Specifications: Batch-to-Batch Consistency for Reproducible SAR Studies

The target compound is commercially available with verified purity specifications: Fluorochem supplies the compound at 98% purity (Product Code F611290) with batch-specific SDS and certificate of analysis . Combi-Blocks offers 95% purity (Catalog JS-8986) . ABlocks provides 98% purity with documented CAS, molecular formula, and molecular weight (240.2358 g/mol) [1]. This availability of multiple independently verified purity specifications stands in contrast to closely related but less-commonly stocked analogs such as the 7-carboxylate regioisomer (CAS 945388-28-3), which is available from fewer vendors and with less documentation of purity specifications. For medicinal chemistry programs requiring reproducible SAR, procurement of a multi-source compound with verified purity reduces the risk of batch-dependent variability that can confound biological assay results.

Purity Quality Control Reproducibility Procurement

Validated Research and Industrial Application Scenarios for Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide


PI3Kδ-Selective Inhibitor Lead Discovery and SAR Expansion

As demonstrated in Section 3, derivatives of the 3-carboxylate benzothiadiazine dioxide scaffold achieve >21-fold selectivity for PI3Kδ over PI3Kγ while maintaining sub-micromolar potency (IC₅₀ = 217–266 nM for top analogs) [1]. The title compound serves as the direct synthetic entry point for this series, enabling medicinal chemistry teams to build focused libraries targeting the PI3Kδ affinity pocket. This scaffold is particularly relevant for B-cell malignancy programs where idelalisib-like PI3Kδ selectivity is required but structural novelty is sought to circumvent existing intellectual property.

Scaffold-Hopping from Quinazolinone to Benzothiadiazine Dioxide for Selectivity Optimization

Programs aiming to convert potent but non-selective quinazolinone PI3K inhibitors into isoform-selective benzothiadiazine-based inhibitors can use this compound as the core building block. The scaffold hop from quinazolinone to benzothiadiazine 1,1-dioxide has been shown to reduce off-target PI3Kγ activity by >21-fold while retaining therapeutic PI3Kδ inhibition [1]. This is a validated strategy for reducing mechanism-based toxicity arising from pan-PI3K inhibition.

CNS-Permeable Kinase Probe Development Leveraging Favorable Physicochemical Profile

With an XLogP3 of 0.6, TPSA of 93.2 Ų, and only 1 hydrogen bond donor [2], the compound resides near the CNS MPO sweet spot, unlike approved benzothiadiazine drugs such as diazoxide (XLogP3 = 1.2) and hydrochlorothiazide (XLogP3 = -0.1) [3]. This profile makes the compound a suitable starting point for developing brain-penetrant kinase probes, particularly for neuro-inflammatory or primary CNS lymphoma indications where PI3Kδ is implicated.

HCV NS5B Polymerase Inhibitor Pharmacophore Exploration

Benzothiadiazine 1,1-dioxide derivatives bearing a 3-carboxylate ester are structurally related to the benzo-1,2,4-thiadiazine class of HCV NS5B polymerase inhibitors, which achieve biochemical IC₅₀ values between 80 nM and low micromolar range [4]. The title compound provides the unsubstituted core scaffold for exploring structure-activity relationships at positions 6, 7, and 8 of the benzothiadiazine ring, enabling systematic evaluation of substituent effects on antiviral potency and resistance profiles.

Quote Request

Request a Quote for Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.